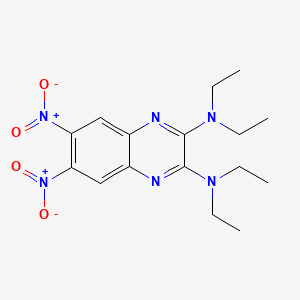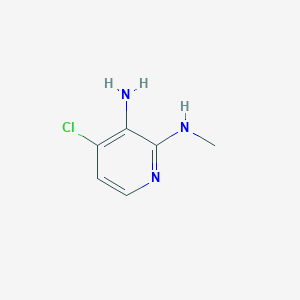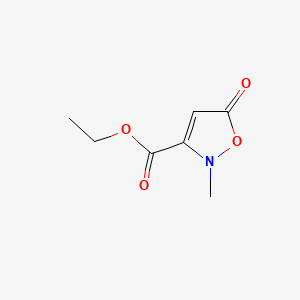
Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring fused with a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 2-methyl-5-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H9NO4 |
|---|---|
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
ethyl 2-methyl-5-oxo-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-3-11-7(10)5-4-6(9)12-8(5)2/h4H,3H2,1-2H3 |
Clé InChI |
FTQDJKWHQPZKJH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=O)ON1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12469364.png)
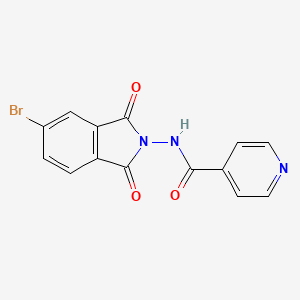
![2-{4-[(1Z)-2-[1-(4-isopropoxyphenyl)-1,3-benzodiazol-5-yl]ethenyl]phenyl}propan-2-ol](/img/structure/B12469380.png)
![N-{[(2-hydroxy-2-phenylethyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12469392.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)alaninamide](/img/structure/B12469399.png)
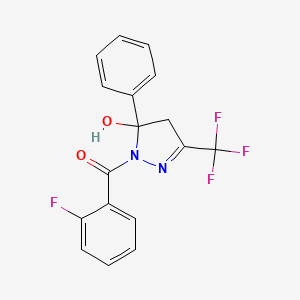
![5,6-dimethyl-2-(pyridin-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469409.png)


![1-(2-Hydroxy-3-phenoxypropyl)-1-methyl-4-[(4-nitrophenyl)carbonyl]piperazin-1-ium](/img/structure/B12469431.png)
![3,5-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469435.png)
![(2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid](/img/structure/B12469438.png)
